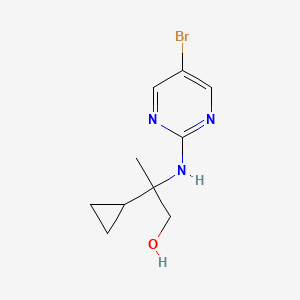
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide is a synthetic organic compound that features an iodine atom attached to a benzamide structure, with a pyrrolidine ring linked via a propyl chain
Preparation Methods
The synthesis of 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide typically involves the following steps:
Formation of Pyrrolidine-2-carbaldehyde: This intermediate is formed through the oxidation of pyrrolidine derivatives.
Carboxylic Acid Formation and Decarboxylation: The intermediate undergoes carboxylic acid formation followed by decarboxylation.
Iodination and Aromatization: The final step involves the iodination of the intermediate, leading to the formation of the desired product.
Chemical Reactions Analysis
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: Researchers use it to study the effects of iodine-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The iodine atom plays a crucial role in the compound’s reactivity, facilitating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide can be compared with other similar compounds, such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in their functional groups.
Iodo-substituted Pyrroles: These compounds have an iodine atom attached to a pyrrole ring instead of a benzamide structure.
Properties
Molecular Formula |
C14H19IN2O |
|---|---|
Molecular Weight |
358.22 g/mol |
IUPAC Name |
2-iodo-N-(3-pyrrolidin-1-ylpropyl)benzamide |
InChI |
InChI=1S/C14H19IN2O/c15-13-7-2-1-6-12(13)14(18)16-8-5-11-17-9-3-4-10-17/h1-2,6-7H,3-5,8-11H2,(H,16,18) |
InChI Key |
UMVPLIXLFFASAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)
